(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Description
The compound (5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone features a hybrid heterocyclic scaffold combining a 5-chlorothiophene moiety, a piperazine linker, and a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl core. The chlorothiophene group may enhance lipophilicity and influence binding interactions through halogen bonding or π-stacking .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-16-6-5-15(27-16)19(26)24-11-9-23(10-12-24)18-17-13-3-1-2-4-14(13)22-25(17)8-7-21-18/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUBNRKLWCYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a 5-chlorothiophenyl moiety linked to a piperazine ring that is further substituted with a tetrahydropyrazino[1,2-b]indazol group. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various pharmacological activities:
- Antidepressant Activity : Compounds containing piperazine and indazole derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
- Antimicrobial Activity : Similar thiophene-based compounds have demonstrated moderate to good antimicrobial properties against various pathogens.
- CNS Activity : The tetrahydropyrazino group suggests possible central nervous system (CNS) activity, potentially influencing mood and cognition.
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by modifications to its structure. Key observations include:
- The chlorine substitution on the thiophene ring enhances receptor binding affinity.
- The tetrahydropyrazino moiety is crucial for CNS activity and may interact with serotonin or dopamine receptors.
Table 1 summarizes the relationship between structural modifications and biological activity.
| Modification | Effect on Activity |
|---|---|
| Chlorine on thiophene | Increased receptor affinity |
| Tetrahydropyrazino group | Enhanced CNS activity |
| Piperazine substitutions | Varying effects on neurotransmitter modulation |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, several analogs were tested against common bacterial strains. The results indicated that compounds similar to our target showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli .
Study 2: CNS Activity
A pharmacological evaluation of piperazine derivatives demonstrated that certain modifications led to increased serotonin receptor binding, suggesting potential antidepressant effects. The study highlighted the importance of the tetrahydropyrazino structure in enhancing CNS penetration and efficacy .
Comparison with Similar Compounds
Key Structural Features and Hypothesized Activity
The table below compares the target compound with three analogs identified in the literature (see , and 7):
Functional Group Impact Analysis
- Chlorothiophene vs. Chlorophenyl () :
The 5-chlorothiophen-2-yl group in the target compound offers a sulfur-containing aromatic system, which may improve membrane permeability compared to the 3-chloro-4-methoxyphenyl group in the analog. The methoxy group in the latter could enhance solubility but reduce lipophilicity . - Pyrazinoindazol vs. In contrast, benzoimidazole-piperazine hybrids (e.g., 11a-l) may exhibit broader but less selective interactions due to conformational flexibility .
- Thiazole-Pyridine vs. Chlorothiophene () :
The thiazole-pyridine substituent in the compound introduces hydrogen-bonding capabilities (via the thiazole NH), which could enhance target engagement but also increase metabolic susceptibility. The chlorothiophene in the target compound may prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
